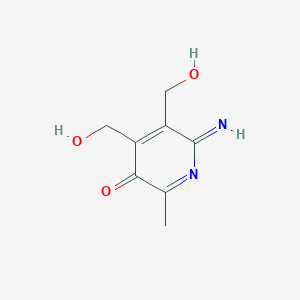
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes hydroxymethyl groups at positions 4 and 5, an imino group at position 6, and a methyl group at position 2 on a pyridin-3(6H)-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine with suitable reagents to introduce the imino group at position 6. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme function and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure with hydroxymethyl groups but lacks the imino group at position 6.
4,5-Bis(hydroxymethyl)imidazole: Contains hydroxymethyl groups but has an imidazole ring instead of a pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is unique due to the presence of both hydroxymethyl and imino groups on the same pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
64157-12-6 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-6-imino-2-methylpyridin-3-one |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h9,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
AHSYDBOXXFAPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=N)C(=C(C1=O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


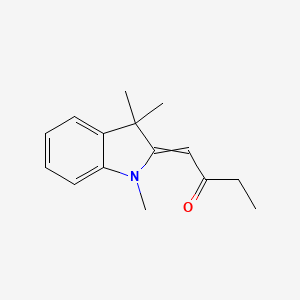
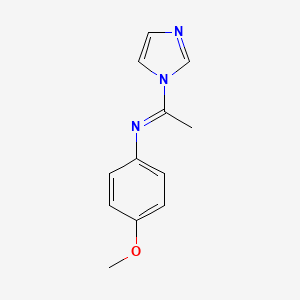
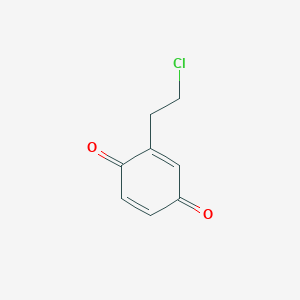
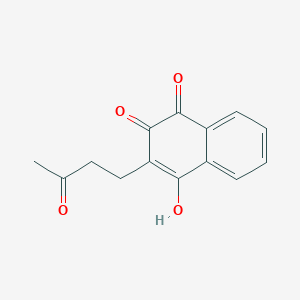
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
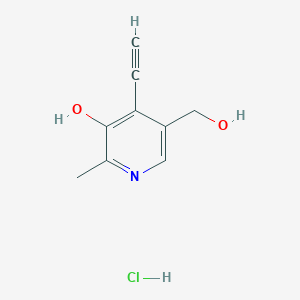

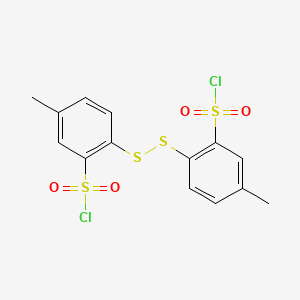
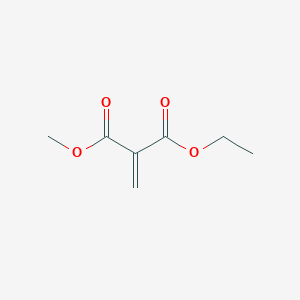
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
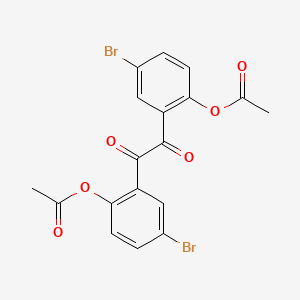
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
